molecular formula C22H18NO5P B14172492 Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate CAS No. 922729-46-2

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate

Katalognummer: B14172492
CAS-Nummer: 922729-46-2
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: JGYOURDGHWLPAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is a complex organic compound characterized by the presence of a pyrrolidine ring, a phosphonate group, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate typically involves the reaction of 2,5-dioxo-1-phenylpyrrolidine with diphenyl phosphorochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates with different oxidation states.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has been studied for its potential as a drug candidate. Its ability to interact with biological molecules makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dioxo-1-phenylpyrrolidin-3-yl phosphonate
  • Diphenyl phosphonate
  • Phenylpyrrolidinyl phosphonate

Uniqueness

Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is unique due to the combination of its pyrrolidine ring and phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

922729-46-2

Molekularformel

C22H18NO5P

Molekulargewicht

407.4 g/mol

IUPAC-Name

3-diphenoxyphosphoryl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H18NO5P/c24-21-16-20(22(25)23(21)17-10-4-1-5-11-17)29(26,27-18-12-6-2-7-13-18)28-19-14-8-3-9-15-19/h1-15,20H,16H2

InChI-Schlüssel

JGYOURDGHWLPAJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.